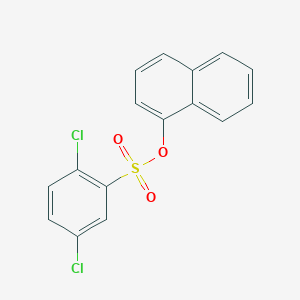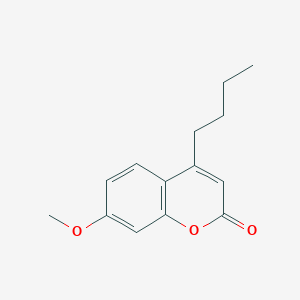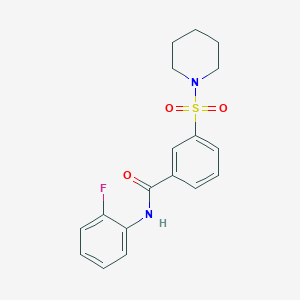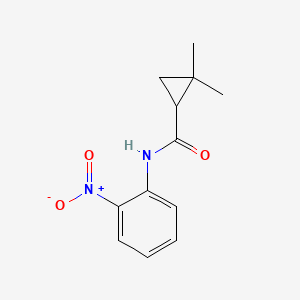
1-naphthyl 2,5-dichlorobenzenesulfonate
Vue d'ensemble
Description
1-naphthyl 2,5-dichlorobenzenesulfonate is a useful research compound. Its molecular formula is C16H10Cl2O3S and its molecular weight is 353.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.9727707 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrochromic and Fluorescent Polymers
1-Naphthyl derivatives, such as 1-(1-naphthyl)-2,5-di-2-thienyl-1H-pyrrole, are utilized in the synthesis of polymers with electrochromic and fluorescent properties. These polymers exhibit reversible redox processes and stable electrochromic behavior, changing colors based on their oxidation state. They also show fluorescence, despite their monomers being almost non-fluorescent (Cihaner & Algi, 2008).
Catalysis in Organic Synthesis
In organic chemistry, 1-naphthyl derivatives are used in catalytic processes. For example, 1-naphthols and naphthyl benzenesulfonamides undergo reactions with internal alkynes, facilitated by iridium-catalyzed systems. These reactions lead to the efficient production of various organic compounds (Nishinaka et al., 2001).
Inorganic-Organic Solid Structures
In the field of materials science, naphthyl sulfonates are studied for their role in forming layered structures in inorganic-organic solids. These structures are influenced by the size of the pendant aryl group, with 1-naphthyl groups leading to the incorporation of water in the layers, forming type 2 solids (Côté & Shimizu, 2004).
Environmental Monitoring
In environmental science, naphthalenesulfonates, closely related to 1-naphthyl 2,5-dichlorobenzenesulfonate, are monitored in industrial effluents. Techniques like ion-pair chromatography and electrospray-mass spectrometry are used to detect and quantify these compounds in wastewater, highlighting their importance as pollutants (Alonso, Castillo, & Barceló, 1999).
Chemical Synthesis and Crystallography
1-Naphthyl derivatives are also pivotal in synthesizing various chemical compounds and in studying their crystal structures. For instance, 2-acetylnaphthalen-6-yl 4-methylbenzosulfonate's synthesis and crystal structure have been investigated, providing insights into molecular conformations and interactions (Jia-rong & Guang, 2005).
Photocatalytic Degradation
Naphthalenesulfonates are studied for their photocatalytic degradation on titanium dioxide. This research is significant for understanding the breakdown of water-soluble pollutants and their transformation into less harmful substances (Szabó-Bárdos et al., 2008)
Propriétés
IUPAC Name |
naphthalen-1-yl 2,5-dichlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O3S/c17-12-8-9-14(18)16(10-12)22(19,20)21-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOIWNDOFDSLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,5-dichlorophenyl)amino]acrylonitrile](/img/structure/B4954780.png)

![2-(3,4-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4954786.png)
![1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone](/img/structure/B4954795.png)
![1-(2-{2-[(2-chloro-1-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperidine oxalate](/img/structure/B4954801.png)

![3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-[(1-phenylpyrazol-4-yl)methoxy]phenol](/img/structure/B4954809.png)

![N-ethyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4954819.png)
![3-[4-(1-piperidinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4954820.png)
![4-[(diphenylphosphoryl)(hydroxy)methyl]-1-ethylpyridinium iodide](/img/structure/B4954836.png)
![1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B4954837.png)
methyl]phosphonate](/img/structure/B4954842.png)
![N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine](/img/structure/B4954857.png)
